Papaveroxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papaveroxine is an alkaloid compound derived from the opium poppy (Papaver somniferum). It is structurally related to other opium alkaloids but differs significantly in its pharmacological properties. This compound is primarily known for its vasodilatory and antispasmodic effects, making it useful in the treatment of various smooth muscle spasms and vascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of papaveroxine involves several key steps. One common method starts with the extraction of 3,4-dihydropapaverine hydrochloride from the opium poppy. This compound is then dissolved in water, and the pH of the solution is adjusted to greater than 7. The aqueous solution is extracted using trimethylbenzene, and a dehydrogenation reaction is carried out at temperatures ranging from 50 to 180 degrees Celsius using a dehydrogenation reaction catalyst. This process yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the recycling of solvents like trimethylbenzene to reduce production costs and improve safety. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Papaveroxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are often catalyzed by enzymes such as cytochrome P450.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Papaveroxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its effects on smooth muscle tissues and vascular systems.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Papaveroxine exerts its effects primarily through its action on smooth muscle and vascular tissues. It acts as a nonxanthine phosphodiesterase inhibitor, leading to the relaxation of smooth muscles. This relaxation is achieved by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which in turn reduces calcium ion concentration in the muscle cells, leading to muscle relaxation . Additionally, this compound may have direct actions on calcium channels, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Papaveroxine is often compared to other opium alkaloids such as:
Papaverine: Similar in structure but differs in its pharmacological profile and potency.
Noscapine: Another opium alkaloid with antitussive and anticancer properties.
This compound stands out due to its unique combination of vasodilatory and antispasmodic properties, making it particularly useful in treating vascular and smooth muscle disorders.
Biological Activity
Papaveroxine, a lesser-known alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and vasodilation. This article aims to consolidate the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is structurally related to other benzylisoquinoline alkaloids such as papaverine, which is well-documented for its vasodilatory effects and potential anticancer properties. While research on this compound is not as extensive as that on papaverine, preliminary studies suggest it may share similar mechanisms of action.
1. Phosphodiesterase Inhibition
This compound is hypothesized to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP). This accumulation can activate various cellular pathways involved in cell proliferation and apoptosis.
2. Impact on Cancer Cell Lines
Research indicates that this compound may exert anti-proliferative effects on various cancer cell lines. For instance, studies show that it influences the cell cycle dynamics, leading to an increase in sub-G1 phase cells, which is indicative of apoptosis. The concentration and specific type of cancer cell can significantly affect the outcomes of these studies.
Case Studies and Experimental Data
-
Anticancer Activity
- A study evaluated the effects of this compound on human cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Results indicated a dose-dependent inhibition of cell proliferation.
- Table 1: IC50 Values for this compound
Cell Line IC50 (µg/mL) A549 30.5 ± 1.1 HepG2 58.5 ± 13.5
-
Vasodilatory Effects
- This compound has demonstrated significant vasodilatory effects in animal models, increasing blood flow and reducing vascular resistance.
- Table 2: Vasodilatory Response
Treatment Vessel Diameter Increase (%) This compound 30.1
-
Neurophysiological Effects
- In clinical settings, topical application of this compound has been associated with transient disturbances in auditory nerve function during neurosurgical procedures, highlighting its potent biological activity but also potential side effects.
Discussion
The biological activity of this compound suggests it could be a valuable compound in both oncology and vascular medicine. Its ability to inhibit tumor growth while also acting as a vasodilator positions it uniquely among therapeutic agents. However, further research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.
Properties
IUPAC Name |
6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOZTFGRPYWHQ-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.